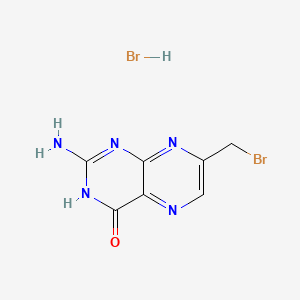
Z-丙氨酸-丙氨酸-天冬酰胺-amc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ala-ala-asn-amc, also known as Z-AAN-AMC, is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .
Synthesis Analysis
Legumain preferentially recognizes Z-Ala-Ala-Asn-AMC (k cat /K M =10 400 m −1 s −1) and, to a lesser extent, Z-Ala-Pro-Asn-AMC. This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .Molecular Structure Analysis
The molecular weight of Z-Ala-ala-asn-amc is 565.58 and its molecular formula is C28H31N5O8 .Chemical Reactions Analysis
Z-Ala-ala-asn-amc is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .Physical And Chemical Properties Analysis
Z-Ala-ala-asn-amc is a substrate for legumain, and its activity is pH-dependent. The maximal activity of pig legumain occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .科学研究应用
Legumain Activity Measurement
Z-Ala-ala-asn-amc: is utilized to measure the enzymatic activity of legumain in various tissue extracts . This is crucial for understanding the enzyme’s function in different biological contexts. Researchers can determine the activity levels in tissues like the kidney and spleen, where legumain is most active, and compare them to other tissues where its activity is negligible.
Cancer Research
Legumain’s role in cancer progression makes Z-Ala-ala-asn-amc valuable for developing small molecule substrates, inhibitors, and activity-based probes . These tools help in elucidating legumain’s roles in tumor biology and could lead to novel anticancer therapies.
Alzheimer’s Disease Biomarker
The substrate is used in research exploring legumain as a potential therapeutic target and biomarker for Alzheimer’s Disease (AD) . The overactivation of legumain is implicated in the onset of AD by cleaving crucial proteins involved in the disease’s pathology.
Development of Legumain-Selective Chemical Probes
Z-Ala-ala-asn-amc: aids in the development of chemical probes that selectively target legumain . These probes are essential for studying the enzyme’s function and regulation within cells.
Identification of Legumain Inhibitors
Researchers use Z-Ala-ala-asn-amc to identify and characterize new inhibitors of legumain. This has implications for treating diseases where legumain is dysregulated, such as cancer and inflammatory conditions.
Study of Legumain Regulation
The substrate is instrumental in studying the regulation of legumain activity under various physiological and pathological conditions. Understanding this regulation is key to manipulating legumain activity for therapeutic purposes.
Osteoclast Activity Modulation
Z-Ala-ala-asn-amc: has been used to study legumain’s role as a physiological regulator of human osteoclast activity . Osteoclasts are cells that break down bone tissue, and understanding their regulation is important for treating bone-related diseases.
Therapeutic Prodrug Development
The substrate’s specificity for legumain enables the development of legumain-activated prodrugs . These are drugs designed to be activated by legumain, ensuring targeted therapy with minimal side effects, particularly in cancer treatment.
作用机制
Target of Action
Z-Ala-Ala-Asn-AMC, also known as Cbz-Ala-Ala-Asn-AMC, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .
Mode of Action
Z-Ala-Ala-Asn-AMC acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.
Biochemical Pathways
The biochemical pathways affected by Z-Ala-Ala-Asn-AMC are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBZ-Ala-Ala-Asn-AMC . This suggests that Z-Ala-Ala-Asn-AMC could be used to study the role of legumain in various biological processes.
Result of Action
The result of Z-Ala-Ala-Asn-AMC’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.
Action Environment
The action of Z-Ala-Ala-Asn-AMC is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .
安全和危害
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJTXYIHBUISHX-FIKGOQFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-ala-asn-amc | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)




![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)